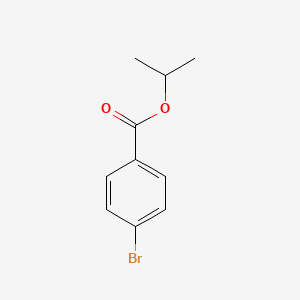

Isopropyl 4-bromobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXXREYZBOONJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312219 | |

| Record name | Isopropyl 4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59247-48-2 | |

| Record name | Isopropyl 4-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59247-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl 4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Isopropyl 4 Bromobenzoate

Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the precise construction of C-C bonds. Isopropyl 4-bromobenzoate (B14158574), with its activated aryl bromide moiety, serves as an excellent electrophilic partner in many of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. nih.govlibretexts.org It is widely used due to its mild reaction conditions, the commercial availability of starting materials, and the low toxicity of the boron-based reagents. nih.govlibretexts.org The reaction generally proceeds through a catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com

For substrates like bromobenzoates, the choice of catalyst, ligand, and base is crucial for achieving high yields. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step, especially for less reactive aryl chlorides, but they are also effective for aryl bromides. libretexts.org The base plays a critical role in the transmetalation step, activating the boronic acid for transfer to the palladium center. youtube.com Iron-catalyzed Suzuki-Miyaura coupling methods have also been developed that tolerate base-sensitive functional groups like esters. princeton.edu In specific studies, methyl 4-bromobenzoate has been successfully used as a model substrate to explore the scope of coupling reactions. acs.org

Table 1: Selected Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst System | Base | Substrate Example | Key Finding | Citation |

|---|---|---|---|---|

| CataXCium A Pd G3 | - | ortho-bromoanilines | Uniquely effective for coupling various boronic esters. | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | Bromobenzene | Standard conditions for biaryl synthesis. | researchgate.net |

| Phenoxy(imine) iron(II) | Alkoxide | Aryl boronic esters | Tolerates base-sensitive functionalities like esters. | princeton.edu |

| Pd catalyst | - | Methyl 4-bromobenzoate | Used as a model substrate for glycosyl cross-coupling. | acs.org |

Negishi Coupling Reactions

The Negishi coupling is a versatile nickel- or palladium-catalyzed reaction that couples organozinc compounds with various organic halides, including aryl bromides. organic-chemistry.orgwikipedia.org This method is known for its high functional group tolerance and its ability to form bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Although sensitive to air and water, organozinc reagents exhibit high reactivity, making the Negishi coupling ideal for synthesizing complex molecules. wikipedia.org

The choice of catalyst and ligand is critical in Negishi coupling to ensure efficient reaction and suppress side reactions. Palladium catalysts generally offer higher yields and broader functional group tolerance compared to nickel. wikipedia.org For challenging couplings, such as those involving secondary alkylzinc halides and sterically demanding aryl bromides, specialized ligands are necessary. For instance, the biaryldialkylphosphine ligand, CPhos, has been shown to effectively promote the desired reductive elimination over the competing β-hydride elimination pathway. nih.gov The development of catalysts based on N-heterocyclic carbenes (NHCs) has also led to extremely active systems for Negishi couplings. organic-chemistry.org

Table 2: Catalyst and Ligand Effects in Negishi Coupling

| Catalyst/Ligand | Substrate Type | Observation | Citation |

|---|---|---|---|

| Pd/CPhos | Secondary alkylzinc halides + Aryl bromides | Effectively suppresses β-hydride elimination, giving excellent product ratios. | nih.gov |

| Pd₂(dba)₃/PCyp₃ | Primary alkyl halides + Arylzinc halides | Effective for a range of unactivated alkyl electrophiles, tolerating various functional groups. | organic-chemistry.org |

| Pd(P(t-Bu)₃)₂ | Aryl chlorides | First general method for palladium-catalyzed Negishi coupling of aryl chlorides. | organic-chemistry.org |

| Ni(PPh₃)₄, Ni(acac)₂ | Aryl halides | Nickel catalysts can be used as an alternative to palladium. | wikipedia.org |

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netwikipedia.org It is a cornerstone method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is typically carried out under mild conditions, often at room temperature, with a mild base. wikipedia.org The catalytic cycle involves a palladium cycle, similar to other cross-couplings, and a copper cycle, which is believed to form a copper(I) acetylide intermediate that then transmetalates to the palladium center. wikipedia.org

While effective, the copper co-catalyst can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling). wikipedia.org This has prompted the development of copper-free Sonogashira protocols, which often rely on carefully designed palladium catalysts and ligands to achieve high efficiency. wikipedia.orgorganic-chemistry.org Methyl 4-bromobenzoate has been noted as a reactant in multicomponent reactions that can involve Sonogashira-type transformations. rsc.org

Dual Photoredox/Nickel-Catalyzed Transformations

A modern frontier in cross-coupling is the merger of photoredox catalysis with transition metal catalysis. nih.gov Dual photoredox/nickel-catalyzed reactions have emerged as a powerful strategy for forming carbon-carbon bonds under exceptionally mild conditions, using visible light as an energy source. rsc.orgnih.gov In these systems, a photocatalyst, upon absorbing light, generates radical intermediates via a single-electron transfer (SET) process. nih.govnih.gov These radicals are then intercepted by a nickel catalyst, which facilitates the cross-coupling with an organic halide, such as a bromobenzoate. nih.gov

This dual catalytic approach enables transformations that are often difficult to achieve with traditional methods. nih.gov For example, it has been successfully applied to the coupling of alkyl carboxylic acids (as radical precursors) with aryl bromides. researchgate.net The methodology tolerates a wide range of functional groups and has been used in the synthesis of complex, medicinally relevant molecules. researchgate.net Studies have shown that methyl 4-bromobenzoate can participate as the aryl bromide component in these transformations. rsc.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| Isopropyl 4-bromobenzoate | Substrate |

| Methyl 4-bromobenzoate | Substrate |

| Phenylboronic acid | Reagent |

| Bromobenzene | Reagent |

| ortho-bromoanilines | Substrate |

| CPhos | Ligand |

| PCyp₃ | Ligand |

| Palladium(0) | Catalyst |

| Nickel(0) | Catalyst |

| Copper(I) | Co-catalyst |

| Organoboron compounds | Reagent |

| Organozinc compounds | Reagent |

| Terminal alkynes | Reagent |

| Aryl boronic esters | Reagent |

| Alkyl bromides | Reagent |

| Aryl bromides | Substrate/Reagent |

| Aryl chlorides | Substrate/Reagent |

| Alkyl carboxylic acids | Reagent |

| N-heterocyclic carbenes (NHCs) | Ligand type |

Mechanistic Pathways and Radical Intermediates

The reactivity of this compound in radical reactions is largely dictated by the stability of the intermediates formed. The C-Br bond can undergo homolytic cleavage to generate a 4-(isopropoxycarbonyl)phenyl radical. The stability of this aryl radical is a key factor in the feasibility of these reactions.

One of the primary mechanistic pathways involving radical intermediates is the SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction . wikipedia.orgorganicreactions.org This multi-step process is initiated by the transfer of an electron to the aryl halide, in this case, this compound, to form a radical anion. wikipedia.org This radical anion then fragments, expelling the bromide ion to form an aryl radical. wikipedia.org The resulting aryl radical can then react with a nucleophile to form a new radical anion, which subsequently transfers an electron to another molecule of the starting material, propagating a chain reaction. wikipedia.org

The formation of aryl radicals from aryl halides can be initiated by various methods, including photoinduction, electrochemical reduction, or the use of chemical reductants. nih.govacs.org The nature of the aryl radical intermediate in the aromatic SRN1 reaction has been a subject of detailed study, with evidence suggesting the involvement of a second kinetically significant intermediate that can react with nucleophiles. iastate.edu

Radical Reactions

The presence of the bromine atom on the aromatic ring makes this compound a suitable candidate for various radical-mediated transformations.

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for the generation of aryl radicals from aryl halides under mild conditions. nih.govnih.gov This methodology often employs a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) with the aryl halide to generate the corresponding aryl radical. nih.gov While the direct visible-light-induced cleavage of the C-Br bond in aryl bromides is challenging, various catalytic systems have been developed to facilitate this process. nih.gov

For instance, copper complexes and organic dyes have been utilized as photocatalysts to reduce aryl bromides to aryl radicals. nih.gov These radicals can then participate in a variety of coupling reactions. nih.gov Another approach involves the use of a dual catalytic system, such as a combination of a photocatalyst and a nickel catalyst, to achieve cross-coupling reactions of aryl bromides. nih.gov

Base-mediated radical aromatic substitution reactions, particularly the SRN1 mechanism, are highly relevant for bromobenzoates. wikipedia.orgorganicreactions.org In these reactions, a strong base can promote the formation of the radical anion intermediate, initiating the chain reaction. wikipedia.org While traditional SRN1 reactions often employ strong bases like sodium amide, recent advancements have explored the use of weaker inorganic bases. wikipedia.orgcore.ac.uk

The SRN1 reaction provides a pathway for the substitution of the bromine atom with a variety of nucleophiles, including enolates, thiolates, and certain carbon nucleophiles. wikipedia.orgoup.com This method is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds. organicreactions.org The reactivity of the aryl bromide in these reactions is often correlated with its reduction potential. oup.com

Nucleophilic Acylation Reactions (relevant for ester reactivity)

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This intermediate then collapses, expelling the isopropoxide leaving group to form a new carbonyl compound. libretexts.org

The reactivity of esters in nucleophilic acyl substitution is generally lower than that of acid halides and anhydrides but greater than that of amides. byjus.comyoutube.com These reactions can be catalyzed by either acid or base. byjus.com Under basic conditions, the nucleophile directly attacks the carbonyl carbon. masterorganicchemistry.com In acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile. libretexts.orgbyjus.com

Common nucleophilic acyl substitution reactions involving esters include:

Hydrolysis: Reaction with water to form a carboxylic acid. libretexts.org

Transesterification: Reaction with an alcohol to form a different ester. libretexts.org

Aminolysis: Reaction with an amine to form an amide. libretexts.org

Reaction with Grignard reagents: This leads to the formation of tertiary alcohols after two additions of the Grignard reagent. libretexts.org

The table below summarizes the outcomes of typical nucleophilic acyl substitution reactions of this compound.

| Reaction Type | Nucleophile | Product |

| Hydrolysis | H₂O/H⁺ or OH⁻ | 4-Bromobenzoic acid |

| Transesterification | R'OH/H⁺ or OR'⁻ | 4-Bromobenzoic acid ester (R' ester) |

| Aminolysis | R'NH₂ | N-Substituted-4-bromobenzamide |

| Grignard Reaction | 2 eq. R'MgX | Tertiary alcohol with two R' groups |

Oxidative Transformations (relevant for bromobenzoates)

The bromobenzene moiety of this compound can undergo oxidative transformations. The oxidation of bromobenzenes can lead to the formation of brominated phenols and other oxygenated products. nih.govnih.gov The mechanisms of these oxidations can be complex, potentially involving radical intermediates and epoxide formation. nih.gov For instance, the oxidation of bromobenzene in biological systems can proceed via arene oxides, which then rearrange to form bromophenols. nih.gov

Furthermore, the benzylic position, if present (which is not the case for the isopropyl group directly attached to the ester oxygen), is susceptible to oxidation. masterorganicchemistry.com However, the aromatic ring itself can be subject to oxidation under certain conditions. The presence of the bromine atom and the electron-withdrawing ester group influences the reactivity of the benzene (B151609) ring towards oxidative processes. The electron-withdrawing nature of the ester group generally deactivates the ring towards electrophilic attack, which can be a key step in some oxidation mechanisms. acs.org

Chemo- and Regioselectivity in Reactions Involving the Bromine and Ester Moieties

The presence of two distinct reactive sites in this compound—the C-Br bond and the ester group—raises questions of chemoselectivity. The reaction conditions and the nature of the reagents employed will determine which functional group reacts preferentially.

Radical reactions , such as those initiated by photoredox catalysis or strong bases, will primarily target the C-Br bond, leading to substitution or coupling at the aromatic ring. acs.orgnih.gov

Nucleophilic reactions , especially under conditions that favor nucleophilic acyl substitution, will preferentially occur at the ester carbonyl group. libretexts.orgmasterorganicchemistry.com

Regioselectivity is a key consideration in electrophilic aromatic substitution reactions on the substituted benzene ring. The bromine atom is an ortho-, para-directing deactivator, while the isopropoxycarbonyl group is a meta-directing deactivator. docsity.comstudymind.co.uk In reactions where the aromatic ring itself is attacked by an electrophile, the directing effects of both substituents must be considered. Generally, the ortho, para-directing effect of the halogen is often overridden by the meta-directing effect of the stronger deactivating ester group. However, in many of the reactions discussed, such as radical substitutions and nucleophilic acyl substitutions, the reaction does not involve electrophilic attack on the aromatic ring itself.

In radical coupling reactions, the new bond is formed at the carbon atom that was previously bonded to the bromine atom (ipso-substitution). wikipedia.org

The table below provides a summary of the expected reactivity based on the reaction type.

| Reaction Type | Primary Reactive Site | Typical Reagents | Expected Outcome |

| Radical Substitution (SRN1) | C-Br bond | Strong base, nucleophile | Substitution of Br with nucleophile |

| Visible-Light Photocatalysis | C-Br bond | Photocatalyst, light | Aryl radical formation and subsequent coupling |

| Nucleophilic Acyl Substitution | Ester carbonyl | Nucleophiles (H₂O, ROH, RNH₂) | Hydrolysis, transesterification, aminolysis |

| Electrophilic Aromatic Substitution | Aromatic Ring | Electrophiles (e.g., NO₂⁺) | Substitution on the aromatic ring, directed by both substituents |

Advanced Spectroscopic and Structural Elucidation of Isopropyl 4 Bromobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it maps out the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of Isopropyl 4-bromobenzoate (B14158574) provides distinct signals that correspond to the different types of protons in the molecule. The analysis of chemical shifts (δ), integration values, and spin-spin splitting patterns allows for the complete assignment of the proton signals.

The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene (B151609) ring. It displays two distinct signals, each integrating to two protons. These signals appear as doublets due to coupling with their adjacent protons. The protons ortho to the electron-withdrawing ester group (H-3 and H-5) are expected to be deshielded compared to the protons ortho to the bromine atom (H-2 and H-6).

The isopropyl group gives rise to two signals. The single methine proton (-CH) appears as a septet (a multiplet with seven lines) due to being coupled to the six equivalent protons of the two methyl groups. The six methyl protons (-CH₃) appear as a doublet, as they are all coupled to the single methine proton. The chemical shift data, predicted based on analogous compounds like ethyl 4-bromobenzoate and isopropyl 4-nitrobenzoate, is summarized below. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Spectral Data for Isopropyl 4-bromobenzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl -CH₃ | ~1.35 | Doublet | ~6.3 |

| Isopropyl -CH | ~5.25 | Septet | ~6.3 |

| Aromatic H-2, H-6 | ~7.60 | Doublet | ~8.5 |

| Aromatic H-3, H-5 | ~7.89 | Doublet | ~8.5 |

Note: Data is predicted based on values for analogous structures. The exact chemical shifts and coupling constants would be confirmed by experimental measurement.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom produces a single peak, with its chemical shift indicating its electronic environment.

For this compound, six distinct signals are expected, corresponding to the six unique carbon environments. The carbonyl carbon of the ester group appears at the lowest field (highest ppm value). The four aromatic carbons show distinct signals; the carbon atom bonded to the bromine (C-4) is shielded due to the "heavy atom effect," causing it to appear at a lower chemical shift than might be expected based on electronegativity alone. stackexchange.com The carbons of the isopropyl group, the methine (CH) and the two equivalent methyl (CH₃) carbons, appear at the highest field (lowest ppm values). oregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~21.9 |

| Isopropyl -CH | ~69.5 |

| Aromatic C-4 (C-Br) | ~128.5 |

| Aromatic C-1 (C-COO) | ~129.5 |

| Aromatic C-3, C-5 | ~131.2 |

| Aromatic C-2, C-6 | ~131.7 |

| Carbonyl C=O | ~165.2 |

Note: Data is predicted based on values for analogous structures like ethyl 4-bromobenzoate and isopropyl 4-nitrobenzoate. rsc.orgrsc.org

While ¹H and ¹³C NMR spectra provide the fundamental data, two-dimensional (2D) NMR techniques are essential for confirming the structural assignment by revealing connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). youtube.com For this compound, COSY would show a cross-peak between the isopropyl methine proton and the methyl protons, confirming the isopropyl unit. It would also show a correlation between the two aromatic doublets, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique reveals direct, one-bond correlations between protons and the carbons they are attached to. youtube.com It would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum. For example, it would show a cross-peak between the methine proton at ~5.25 ppm and the methine carbon at ~69.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com It is crucial for piecing together the molecular structure. Key HMBC correlations for this compound would include:

A cross-peak from the isopropyl methine proton (~5.25 ppm) to the carbonyl carbon (~165.2 ppm), confirming the ester linkage.

Cross-peaks from the aromatic protons (H-3/H-5 at ~7.89 ppm) to the carbonyl carbon (~165.2 ppm), linking the aromatic ring to the ester group.

Cross-peaks from the aromatic protons (H-2/H-6 at ~7.60 ppm) to the carbon bearing the bromine (C-4 at ~128.5 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a relatively rigid molecule like this compound, a NOESY spectrum could show a correlation between the isopropyl methine proton and the nearby aromatic protons (H-3/H-5), further confirming the structure and conformation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. It is an excellent method for identifying the functional groups present in a compound. bellevuecollege.eduwebassign.net

The IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. vscht.cz The most prominent peaks are used to confirm the presence of the ester and the substituted aromatic ring.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1725-1715 cm⁻¹. pressbooks.pub

C-O Stretch: Two distinct stretching vibrations for the ester C-O bonds are typically observed. A strong band for the C(=O)-O stretch appears around 1300-1250 cm⁻¹, and another for the O-C(isopropyl) stretch appears around 1150-1100 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring. A characteristic peak for 1,4-disubstitution often appears near 850-800 cm⁻¹.

C-H Stretch: Signals just above 3000 cm⁻¹ correspond to the aromatic C-H stretching, while signals just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the isopropyl group.

C-Br Stretch: The vibration for the carbon-bromine bond is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 2985-2870 | Medium |

| Ester C=O | Stretch | 1725-1715 | Strong, Sharp |

| Aromatic C=C | Stretch | ~1590, ~1485 | Medium |

| Ester C-O | Stretch | ~1270, ~1100 | Strong |

| Aromatic C-H Bending | Out-of-plane bend | 850-800 | Strong |

| C-Br | Stretch | 600-500 | Medium |

Note: Based on general values and data for analogous compounds like ethyl 4-bromobenzoate. nist.gov

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar bonds and asymmetric vibrations, Raman is more sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the molecule.

Key expected signals would include a strong band for the symmetric "breathing" mode of the 1,4-disubstituted benzene ring, which is often a prominent feature in the Raman spectra of such compounds. The C-Br stretch would also be readily observable. The C=O stretch is typically weaker in Raman than in IR, but still detectable. Analysis of the Raman spectrum of related compounds like isopropanol shows characteristic C-C-O bending vibrations around 880 cm⁻¹, which would also be expected in the spectrum of the ester. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. For this compound, the molecular formula is C₁₀H₁₁BrO₂, which corresponds to a monoisotopic mass of approximately 241.994 Da and an average mass of 243.10 g/mol . researchgate.neterciyes.edu.tr

The presence of a bromine atom is a key feature in the mass spectrum of this compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of roughly equal intensity are separated by two mass units. mdpi.com

Electron ionization (EI) mass spectrometry of this compound would exhibit a molecular ion peak cluster at m/z 242 and 244. The fragmentation of esters often involves cleavage of the bond adjacent to the carbonyl group. chemspider.com A prominent fragmentation pathway for this compound is the loss of the isopropoxy radical (•OCH(CH₃)₂) or the elimination of propene (C₃H₆) through a McLafferty rearrangement, leading to the formation of the 4-bromobenzoyl cation or the 4-bromobenzoic acid radical cation, respectively.

The most significant peaks in the GC-MS analysis of this compound are observed at m/z 183 and 185. researchgate.net These correspond to the 4-bromobenzoyl cation ([C₇H₄BrO]⁺), which is formed by the loss of the isopropyl group. Another notable fragment is the isopropyl cation ([C₃H₇]⁺) at m/z 43, which often appears as the base peak in the spectra of isopropyl esters. mdpi.com

| m/z Value | Proposed Fragment Ion | Chemical Formula |

|---|---|---|

| 242/244 | Molecular Ion | [C₁₀H₁₁BrO₂]⁺• |

| 183/185 | 4-Bromobenzoyl cation | [C₇H₄BrO]⁺ |

| 43 | Isopropyl cation | [C₃H₇]⁺ |

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, extensive crystallographic data is available for closely related derivatives, such as isopropyl 4-nitrobenzoate and isopropyl 4-aminobenzoate. These analogues provide valuable insights into the likely solid-state conformation and packing of this compound. X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. aimspress.com

For instance, the crystal structure of isopropyl 4-nitrobenzoate reveals that the nitro group is nearly coplanar with the benzene ring, whereas the ester group is slightly twisted out of the plane. nih.govresearchgate.net In the case of isopropyl 4-aminobenzoate, the asymmetric unit contains two independent molecules, with the dihedral angle between the phenyl ring and the isopropyl substituent being a notable conformational feature. nih.govresearchgate.net The analysis of these related structures allows for a predictive understanding of the molecular geometry of this compound.

| Compound | Crystal System | Space Group | Key Dihedral Angle (°C) | Reference |

|---|---|---|---|---|

| Isopropyl 4-nitrobenzoate | Monoclinic | P2₁/c | 12.16 (Ester group to benzene ring) | nih.govresearchgate.net |

| Isopropyl 4-aminobenzoate | Triclinic | P1 | 65.4 and 67.8 (Phenyl ring to isopropyl group) | nih.govresearchgate.net |

Crystal Packing and Intermolecular Interactions (e.g., C—H⋯O interactions)

The crystal packing of molecular solids is governed by a network of non-covalent intermolecular interactions. In bromo-substituted benzene derivatives, Br⋯Br contacts and C—H⋯Br hydrogen bonds are often significant in directing the crystal packing. researchgate.net

Hirshfeld Surface Analysis and Quantitative Contributions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For related brominated aromatic compounds, Hirshfeld analysis has been successfully applied to delineate the contributions of various interactions. For example, in the crystal structure of 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one, the analysis reveals significant contributions from H⋯H (41.1%), Br⋯H/H⋯Br (24.5%), and O⋯H/H⋯O (16.9%) contacts. erciyes.edu.tr In another example, 4-bromoanilinium nitrate, O⋯H/H⋯O interactions are the dominant factor, contributing 51.4% to the total Hirshfeld surface. nih.gov This quantitative approach allows for a detailed understanding of the forces governing crystal packing. A similar analysis for this compound would likely highlight significant contributions from H⋯H, C⋯H, and Br⋯H contacts.

| Interaction Type | Percentage Contribution (%) | Reference |

|---|---|---|

| H⋯H | 41.1 | erciyes.edu.tr |

| Br⋯H/H⋯Br | 24.5 | erciyes.edu.tr |

| O⋯H/H⋯O | 16.9 | erciyes.edu.tr |

Computational and Theoretical Investigations of Isopropyl 4 Bromobenzoate

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the behavior of organic molecules. Such calculations provide detailed information about electron distribution and energy, which are crucial for predicting chemical behavior. While comprehensive DFT studies specifically on Isopropyl 4-bromobenzoate (B14158574) are not widely published, the principles can be understood from studies on analogous compounds. For instance, quantum chemical calculations are often performed using software packages like Gaussian to fully optimize molecular geometries to an energy minimum, confirmed by the absence of imaginary frequencies in force constant calculations ufrgs.brscielo.br.

The electronic structure of a molecule governs its physical and chemical properties. Analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MESP) maps are another valuable tool. They illustrate the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Isopropyl 4-bromobenzoate, the electronegative oxygen atoms of the ester group and the bromine atom would be expected to create regions of negative electrostatic potential, while the hydrogen atoms of the isopropyl group and the aromatic ring would correspond to areas of positive potential. In studies of substituted benzenes, the difference in MESP at the nucleus of a substituted carbon compared to the carbon in benzene (B151609) is a useful descriptor for quantifying substituent effects researchgate.net.

Computational methods are instrumental in predicting the reactivity of molecules and mapping out potential reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can determine activation energies and reaction enthalpies, providing a kinetic and thermodynamic profile of a reaction.

A computational study on the pyrolysis of similar esters, such as isopropyl acetate and its bromide derivative, demonstrates this approach nih.govuhasselt.be. Using methods like the CBS-QB3 composite method, researchers can optimize the geometries of transition states and calculate activation parameters. Such studies show that the pyrolysis of these esters often proceeds through a concerted, asynchronous mechanism involving a six-membered cyclic transition state nih.govuhasselt.be. For a compound like isopropyl bromoacetate, the formation of propene and bromoacetic acid was identified as the most favorable pathway both kinetically and thermodynamically nih.govuhasselt.be. This type of analysis, if applied to this compound, could predict its behavior in thermal decomposition or other chemical reactions, identifying the most likely products and the energy barriers to their formation ethz.ch.

The three-dimensional structure and conformational flexibility of a molecule are key to its function and reactivity. Torsional (or dihedral) angles, which describe the rotation around a chemical bond, are fundamental to conformational analysis researchgate.netlibretexts.orglibretexts.org. For this compound, the key torsional angles would define the orientation of the isopropyl group relative to the ester plane and the orientation of the entire ester functional group relative to the plane of the brominated benzene ring.

While specific crystallographic or computational data for this compound is scarce, data from closely related structures provide significant insight.

In a study of Isopropyl 4-nitrobenzoate , the carboxylate group was found to be slightly twisted relative to the benzene ring, with a dihedral angle of 12.16 (8)° researchgate.net.

For Isopropyl 4-aminobenzoate , which crystallizes with two molecules in the asymmetric unit, the dihedral angles between the plane of the phenyl ring and the isopropyl substituent are 65.4 (3)° and 67.8 (3)°, respectively nih.govresearchgate.net.

These values suggest that in this compound, the bulky isopropyl group likely forces a non-planar conformation, and the ester group is probably slightly twisted out of the plane of the benzene ring due to steric hindrance and electronic effects.

| Compound | Groups Defining Dihedral Angle | Angle (°) | Reference |

|---|---|---|---|

| Isopropyl 4-nitrobenzoate | Carboxylate group vs. Benzene ring | 12.16 | researchgate.net |

| Isopropyl 4-aminobenzoate (Molecule A) | Isopropyl substituent vs. Phenyl ring | 65.4 | nih.govresearchgate.net |

| Isopropyl 4-aminobenzoate (Molecule B) | Isopropyl substituent vs. Phenyl ring | 67.8 | nih.govresearchgate.net |

Structure-Reactivity Relationships and Hammett Studies

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative means to evaluate the effect of substituents on the reactivity of aromatic compounds walisongo.ac.idlibretexts.org. The equation relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted aromatic compound to that of the unsubstituted parent compound:

log(kₓ/k₀) = σρ or log(Kₓ/K₀) = σρ

Here, σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent X, and ρ (rho) is the reaction constant, which depends on the reaction type and conditions but not on the substituent walisongo.ac.id.

For this compound, the key substituent is the bromine atom at the para position. The Hammett substituent constant for a para-bromo group (σₚ) is +0.23. This positive value indicates that the bromine atom is an electron-withdrawing group through its inductive effect, which outweighs its electron-donating resonance effect.

In a reaction like the alkaline hydrolysis of the ester, a positive ρ value would be expected, as the reaction is aided by the withdrawal of electron density from the reaction center (the carbonyl carbon). A Hammett study involving a series of para-substituted isopropyl benzoates would likely show a linear correlation between log(k) and the σ constants researchgate.net. The rate of hydrolysis for this compound would be expected to be faster than that of the unsubstituted isopropyl benzoate due to the electron-withdrawing nature of the bromine atom.

| Parameter | Description | Value/Relevance for this compound |

|---|---|---|

| σ (Substituent Constant) | Quantifies the electronic effect of a substituent. | The para-bromo (p-Br) substituent has a σₚ value of +0.23, indicating it is electron-withdrawing. |

| ρ (Reaction Constant) | Measures the sensitivity of a reaction to substituent effects. | For ester hydrolysis, ρ would be positive, meaning the reaction is accelerated by electron-withdrawing groups. |

Molecular Dynamics Simulations (if applicable to specific research on its behavior)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in various environments. While no specific MD simulation studies on this compound have been reported, the methodology is highly applicable.

An MD simulation could be used to study the conformational dynamics of the molecule in a solvent, such as water or an organic solvent. This would reveal the preferred orientations of the isopropyl and ester groups and the timescale of conformational changes. Furthermore, simulations could model the interaction of this compound with other molecules, surfaces, or biological macromolecules researchgate.net. For instance, MD simulations are used to understand the adsorption and diffusion of aromatic isomers in porous materials like metal-organic frameworks (MOFs) nih.gov. A simulation protocol developed to model halogen bonding in protein-ligand complexes shows that bromo-derivatives can form stable interactions, an effect that could be quantified for this compound in a biological context nih.gov. Such a study would provide insights into its potential as a ligand or its behavior in a condensed phase.

Isopropyl 4 Bromobenzoate As a Key Intermediate in Complex Chemical Syntheses

Synthesis of Advanced Organic Materials

The unique electronic and structural characteristics of the 4-bromobenzoyl moiety make Isopropyl 4-bromobenzoate (B14158574) and its parent acid, 4-bromobenzoic acid, important precursors in the development of sophisticated organic materials with tailored properties.

Liquid Crystals and Optoelectronic Materials

While direct applications of Isopropyl 4-bromobenzoate in liquid crystals are not extensively documented, its parent compound, 4-bromobenzoic acid, is a known intermediate in the synthesis of liquid crystals alzchem.com. The general structure of liquid crystal molecules often consists of a rigid core, typically involving linked aromatic rings, and flexible alkyl tails. The 4-bromobenzoate unit can be readily incorporated into this rigid core. Through cross-coupling reactions at the bromine position, biphenyl or other multi-ring structures, which are common motifs in liquid crystalline materials, can be constructed colorado.edubeilstein-journals.org. The presence of the bromine atom in precursor molecules can also improve the nonlinear optical (NLO) properties of materials, which is advantageous for optoelectronic devices researchgate.net. The bromo group can enhance molecular first-order hyperpolarizabilities and reduce dipole-dipole interactions, favoring the acentric crystal structures required for effects like second-harmonic generation (SHG) researchgate.net.

Polymeric Materials (relevant for benzoate (B1203000) esters)

Benzoate esters are widely used in the polymer industry, not typically as monomers for polymerization, but as additives that modify the physical properties of the final material. They function as plasticizers, viscosity modifiers, and carriers in various polymer compositions nih.gov. The addition of benzoate esters can increase the flexibility and durability of polymers such as polysulfides, polyvinyl chloride (PVC), polyesters, and polyurethanes nih.gov. Although this compound itself is a specific molecule, the broader class of benzoate esters demonstrates the importance of this chemical group in polymer science. They are particularly useful in aqueous polymer dispersions and emulsions found in adhesives, coatings, and inks udel.edu.

Precursor for Functionalized Aromatic Systems

The dual functionality of this compound makes it an excellent starting material for creating more complex, functionalized aromatic molecules through selective reactions at either the bromine atom or the ester group.

Introduction of Aromatic Rings via Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a biaryl structure. This compound can react with various arylboronic acids to produce isopropyl biphenyl-4-carboxylate derivatives. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including esters.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. This allows for the introduction of vinyl groups onto the aromatic ring of the benzoate ester.

These coupling reactions are indispensable for synthesizing complex organic molecules, including pharmaceuticals and advanced materials.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar'-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Isopropyl 4-arylbenzoate (Biaryl) |

| Heck Reaction | Alkene (e.g., Styrene) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Isopropyl 4-(alkenyl)benzoate |

Derivatization at the Bromine or Ester Position

Beyond coupling reactions, both the bromine and ester functionalities can be selectively transformed.

At the Bromine Position: The aryl bromide can be converted into an organometallic species, most commonly a Grignard reagent (ArMgBr), by reacting it with magnesium metal. This transformation is generally compatible with the ester group at low temperatures researchgate.net. The resulting Grignard reagent is a potent nucleophile and can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups.

At the Ester Position: The isopropyl ester group can also undergo several important reactions:

Hydrolysis: The ester can be hydrolyzed back to the parent 4-bromobenzoic acid under acidic or basic conditions. This is often done after the bromine has been used in a coupling reaction to provide a carboxylic acid functional group for further derivatization.

Reaction with Grignard Reagents: The ester can react with two equivalents of a Grignard reagent to produce a tertiary alcohol udel.edumasterorganicchemistry.com. This occurs through initial addition to the carbonyl, elimination of the isopropoxide, forming a ketone intermediate, which then rapidly reacts with a second Grignard equivalent masterorganicchemistry.com.

| Position | Reaction | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Bromine | Grignard Formation | Mg, THF | -MgBr (Grignard Reagent) |

| Ester | Hydrolysis | H₃O⁺ or OH⁻ | -COOH (Carboxylic Acid) |

| Ester | Grignard Addition | 2 eq. R-MgBr, then H₃O⁺ | -C(OH)R₂ (Tertiary Alcohol) |

Stereoselective Synthesis Utilizing this compound

In stereoselective synthesis, the goal is to control the three-dimensional arrangement of atoms in a molecule. This is often achieved using a chiral auxiliary , which is a chiral molecule temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.orgsigmaaldrich.com. After the desired stereocenter is created, the auxiliary is removed wikipedia.org.

While there are no widespread reports of this compound itself acting as a chiral auxiliary (as the molecule itself is not chiral), the 4-bromobenzoyl group can be used as part of a chiral auxiliary strategy. For example, it can be esterified with a chiral alcohol. The resulting chiral 4-bromobenzoate ester can then be used in reactions where the bulky and electronically defined 4-bromobenzoyl group sterically hinders one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. This substrate-controlled diastereoselective approach is a powerful tool in asymmetric synthesis researchgate.net.

For instance, studies on the reduction of allylic benzoates have shown that the stereochemical outcome can be influenced by the substrate's geometry and the presence of directing groups researchgate.net. Furthermore, benzoate groups have been employed as photosensitizing auxiliaries that can direct regioselectivity in C-H functionalization reactions nih.gov. The defined structure of the 4-bromobenzoate group makes it a predictable component in such stereodirecting strategies.

Derivatives and Analogues of Isopropyl 4 Bromobenzoate: Structure Activity Relationships

Systematic Modification of the Isopropyl Group

The ester moiety of isopropyl 4-bromobenzoate (B14158574), while not directly participating in many of the characteristic reactions of the aryl bromide, exerts a significant influence on the molecule's reactivity through steric and electronic effects. Systematic modification of this alkyl group, for instance, by comparing methyl, ethyl, and isopropyl esters of 4-bromobenzoic acid, reveals nuances in reaction rates and yields, particularly in transition metal-catalyzed cross-coupling reactions.

Generally, for a given reaction, increasing the steric bulk of the alkyl ester (from methyl to ethyl to isopropyl) can lead to a decrease in the reaction rate. This is attributed to the increased steric hindrance around the molecule, which can impede the approach of the palladium catalyst to the C-Br bond for oxidative addition, a key step in many cross-coupling catalytic cycles. However, in cases where the ester itself is the reactive site, the influence is more direct.

| Alkyl Ester of 4-bromobenzoate | Relative Steric Hindrance | Expected Impact on Reaction Rate (Cross-Coupling) |

| Methyl 4-bromobenzoate | Low | Higher |

| Ethyl 4-bromobenzoate | Medium | Intermediate |

| Isopropyl 4-bromobenzoate | High | Lower |

This table provides a qualitative comparison based on general principles of steric hindrance in cross-coupling reactions. Actual reaction rates can be influenced by a variety of factors including the specific reaction conditions, catalyst, and substrates.

Systematic Modification of the Bromine Position (e.g., 2-bromobenzoates, 3-bromobenzoates)

The position of the bromine atom on the benzene (B151609) ring profoundly affects the reactivity of the molecule. A comparison of isopropyl 2-bromobenzoate (B1222928), isopropyl 3-bromobenzoate, and this compound highlights the interplay of electronic and steric effects on the C-Br bond's susceptibility to cleavage, particularly in palladium-catalyzed reactions.

Ortho (2-bromo) Isomer: Isopropyl 2-bromobenzoate is often the most challenging substrate in cross-coupling reactions due to significant steric hindrance. The bulky isopropyl ester group is in close proximity to the bromine atom, which can sterically shield the C-Br bond from the palladium catalyst, thus slowing down the rate-determining oxidative addition step. researchgate.net In some cases, this steric hindrance can be overcome by using specialized ligands that are themselves bulky, which can paradoxically promote the reaction. nih.gov

Meta (3-bromo) Isomer: Isopropyl 3-bromobenzoate experiences less steric hindrance compared to the ortho isomer. Its reactivity is primarily governed by electronic effects. The ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but can influence the reactivity in cross-coupling reactions. chemistrysteps.com

Para (4-bromo) Isomer: this compound, the titular compound, generally exhibits good reactivity in cross-coupling reactions. The bromine atom is sterically unhindered, and the electronic effect of the para-ester group can enhance the rate of oxidative addition.

A study on the Suzuki-Miyaura reactions of dibromobenzenes provides insight into the relative reactivities. While not involving isopropyl esters, the trend in reactivity of the C-Br bond can be inferred. Generally, the reactivity order in palladium-catalyzed cross-coupling reactions is para > ortho > meta for substrates with an electron-withdrawing group. However, steric effects can complicate this, often making the ortho position less reactive. researchgate.net

| Isomer | Key Influencing Factor | Expected Relative Reactivity in Cross-Coupling |

| Isopropyl 2-bromobenzoate | High Steric Hindrance | Low |

| Isopropyl 3-bromobenzoate | Electronic Effects | Intermediate |

| This compound | Minimal Steric Hindrance, Electronic Effects | High |

This table presents a generalized comparison. The actual reactivity can vary significantly based on the specific reaction (e.g., Suzuki, Heck, Sonogashira), the catalyst system, and the reaction conditions.

Introduction of Additional Functional Groups on the Aromatic Ring

The introduction of additional functional groups onto the aromatic ring of isopropyl bromobenzoate can dramatically alter its chemical properties and reactivity. The nature and position of these substituents play a crucial role in directing reaction outcomes and modulating the reactivity of the C-Br bond.

Electron-Withdrawing Groups (e.g., Nitro group): The presence of a strong electron-withdrawing group like a nitro group (-NO2) significantly impacts the reactivity. A nitro group at the ortho or para position to the bromine atom makes the aromatic ring more electron-deficient and can activate it towards nucleophilic aromatic substitution (SNAr). doubtnut.comstackexchange.com In this case, the bromine atom can be displaced by a strong nucleophile. The stabilization of the Meisenheimer complex intermediate by the ortho or para nitro group is key to this enhanced reactivity. libretexts.org A meta-nitro group, however, does not provide this resonance stabilization and thus has a much smaller effect on the rate of SNAr. askfilo.com

In the context of cross-coupling reactions, a nitro group generally increases the rate of oxidative addition of the C-Br bond to a palladium(0) catalyst. organic-chemistry.orgsemanticscholar.orgmdpi.com

Electron-Donating Groups (e.g., Methoxy (B1213986) group): Conversely, electron-donating groups like a methoxy group (-OCH3) increase the electron density of the aromatic ring. This makes the ring more susceptible to electrophilic aromatic substitution but generally deactivates it towards nucleophilic aromatic substitution. In cross-coupling reactions, an electron-donating group can decrease the rate of oxidative addition compared to an unsubstituted or electron-withdrawn analogue.

| Functional Group | Position Relative to Bromine | Effect on Nucleophilic Aromatic Substitution | Effect on Palladium-Catalyzed Cross-Coupling (Oxidative Addition) |

| Nitro (-NO2) | Ortho/Para | Strongly Activating | Activating |

| Nitro (-NO2) | Meta | Little to no effect | Moderately Activating |

| Methoxy (-OCH3) | Ortho/Para | Deactivating | Deactivating |

| Methoxy (-OCH3) | Meta | Deactivating | Slightly Deactivating |

Comparative Studies of Reactivity and Synthetic Utility across Analogues

The synthetic utility of this compound and its analogues is largely determined by their reactivity in key chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. organic-chemistry.orgbeilstein-journals.orgacs.org The systematic modifications discussed in the preceding sections provide a toolbox for chemists to fine-tune the reactivity of these building blocks for specific synthetic targets.

For instance, in a synthetic route where a Suzuki coupling is desired, this compound would be a more reliable substrate than its 2-bromo isomer due to reduced steric hindrance. researchgate.net If, however, a subsequent nucleophilic aromatic substitution is planned, the introduction of a nitro group at the para position to the bromine would be a strategic choice to activate the substrate for this transformation. doubtnut.comstackexchange.com

The choice of the alkyl ester can also be of synthetic importance. While the isopropyl group is sterically more demanding than a methyl or ethyl group, it may be more resistant to hydrolysis under certain reaction conditions, a factor that could be critical in a multi-step synthesis.

The development of advanced catalytic systems, including the use of specialized phosphine (B1218219) ligands, has expanded the scope of what is possible with even sterically hindered or electronically deactivated substrates. nih.govnih.gov For example, the use of bulky, electron-rich ligands can facilitate the oxidative addition of palladium to the C-Br bond of even challenging substrates like isopropyl 2-bromobenzoate. nih.gov

Ultimately, the selection of a specific analogue of this compound for a synthetic application is a multifactorial decision that must take into account the desired reaction, the available catalytic systems, and the potential for subsequent transformations.

Q & A

Q. What are the optimal synthetic routes for preparing isopropyl 4-bromobenzoate, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via esterification of 4-bromobenzoic acid with isopropyl alcohol under acidic catalysis. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 acid:alcohol), and use of dehydrating agents (e.g., H₂SO₄ or molecular sieves) to shift equilibrium . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Reaction progress can be monitored by TLC or NMR to confirm ester formation and absence of unreacted acid .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : NMR will show characteristic signals: a singlet for the aromatic protons (δ 7.8–8.1 ppm), a septet for the isopropyl CH group (δ 5.0–5.2 ppm), and doublets for the isopropyl methyl groups (δ 1.2–1.4 ppm). NMR confirms the ester carbonyl (δ ~165 ppm) .

- FT-IR : Look for ester C=O stretch (~1720 cm⁻¹) and aromatic C-Br stretch (~680 cm⁻¹) .

- HPLC/GC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (non-polar column) to assess purity and detect byproducts .

Q. How can crystallographic data for this compound be obtained and interpreted?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals can be grown via slow evaporation of a saturated solution in ethyl acetate. Data collection and refinement using programs like SHELXL or OLEX2 allow determination of bond lengths, angles, and packing motifs. For example, π-π stacking interactions between aromatic rings (3.3–3.5 Å spacing) and hydrogen-bonding networks are common . ORTEP-3 can visualize the final structure .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its mechanical and chemical properties?

Polymorphs arise from variations in molecular packing. For instance, 4-bromophenyl 4-bromobenzoate (a structurally related compound) exhibits three polymorphs with distinct mechanical behaviors: plastic deformation, elastic bending, and brittleness. These differences stem from slip planes in the crystal lattice and hydrogen-bonding flexibility. SC-XRD and nanoindentation tests can correlate structure-property relationships .

Q. What strategies resolve contradictions in reaction outcomes during multicomponent syntheses involving this compound?

Contradictions (e.g., variable yields or byproducts) often arise from competing reaction pathways. For example, in organocatalytic [3+3] cyclizations, steric hindrance from the isopropyl group may slow nucleophilic attack. Systematic DOE (Design of Experiments) can optimize parameters like catalyst loading, solvent polarity, and temperature. DFT calculations (e.g., Gaussian) model transition states to identify rate-limiting steps .

Q. How can computational modeling predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?

Molecular docking (AutoDock Vina) and periodic DFT (VASP) simulate interactions between the ester’s carbonyl oxygen and metal centers (e.g., Zn²⁺). Studies on analogous systems (e.g., zinc-4-bromobenzoate complexes) show distorted octahedral geometries with ligand π-π interactions stabilizing the framework . Experimental validation via SC-XRD and IR spectroscopy is essential .

Q. What methodologies validate the environmental safety and stability of this compound in long-term storage?

- Stability : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation.

- Ecotoxicity : Follow OECD guidelines for acute aquatic toxicity (Daphnia magna LC50 tests). The compound’s low water solubility and absence of PBT/vPvB traits (per REACH) suggest minimal environmental risk .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.